Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate
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Overview
Description
Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the formylation of a cyclobutane derivative. The formyl group is introduced using reagents such as n-butyllithium and dimethylformamide in anhydrous conditions . The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate can undergo several types of chemical reactions, including:
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is primarily related to its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to release the active amine . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to similar compounds with cyclopropane or indole rings. This uniqueness makes it valuable in specific synthetic applications where the rigidity and strain of the cyclobutane ring are advantageous.
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
tert-butyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)20-11(18)15(7-10(8-15)9-17)16-12(19)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,19) |
InChI Key |
LNGGQVCXAMSBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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